Gastrofensin AN 5 free base

Antiulcer Gastric ulcer 4-Phenyltetrahydroisoquinoline

Gastrofensin AN 5 free base (CAS 89845-16-9) is a 4-phenyltetrahydroisoquinoline antiulcer agent demonstrating superior efficacy over H2 receptor antagonists (ranitidine, cimetidine). At 1 mg/kg, it achieves 86.15% maximal ulcer index suppression with a fully characterized dose-response curve (0.100–1 mg/kg). Validated across water-immersion stress, indomethacin, reserpine, and pylorus ligation models, it serves as an ideal positive control for phenotypic screening and mechanistic studies. Subchronic/chronic protocols benefit from an established gonadotoxicity threshold (~6.7 mg/kg), enabling combined efficacy and safety endpoint studies. ≥98% purity ensures reproducible pharmacological outcomes.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
Cat. No. B1329895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrofensin AN 5 free base
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23)
InChIKeyFPTRJSPPLNSVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrofensin AN 5 Free Base: 4-Phenyltetrahydroisoquinoline Antiulcer Agent for Gastric Ulcer Research


Gastrofensin AN 5 free base (CAS 89845-16-9) is a 4-phenyltetrahydroisoquinoline derivative characterized as an antiulcer agent . It is structurally defined as ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate with a molecular weight of 344.84 g/mol [1]. Unlike conventional antisecretory agents such as H2 receptor antagonists or proton pump inhibitors, Gastrofensin AN 5 represents a distinct chemotype with a tetrahydroisoquinoline scaffold .

Why In-Class Substitution of Gastrofensin AN 5 Free Base Compromises Antiulcer Research Outcomes


The antiulcer pharmacology of Gastrofensin AN 5 is distinct from conventional gastric acid suppressants including ranitidine and cimetidine, with comparative studies demonstrating substantially higher antiulcer activity across multiple experimental ulcer models [1]. The compound exhibits a defined dose-response relationship wherein antiulcer activity increases regularly with dose escalation, reaching peak ulcer index suppression at 1 mg/kg . This chemotype-specific efficacy profile precludes direct substitution with H2 receptor antagonists or proton pump inhibitors without compromising experimental reproducibility and quantitative outcomes in gastric ulcer research models . Additionally, the compound has been evaluated for gonadotropic safety parameters in chronic dosing studies, providing a toxicity benchmark absent from many alternative antiulcer research compounds [2].

Gastrofensin AN 5 Free Base: Head-to-Head Quantitative Efficacy Evidence Versus Ranitidine and Cimetidine


Gastrofensin AN 5 Free Base Demonstrates Multi-Fold Higher Antiulcer Activity Versus Ranitidine and Cimetidine in Rat Gastric Ulcer Models

In comparative studies using identical experimental gastric ulcer models in rats, Gastrofensin AN 5 free base exhibited antiulcer activity significantly higher than both ranitidine and cimetidine [1]. While the primary publication states the activity is 'many times higher' than these H2 receptor antagonists, the exact fold-difference values for ranitidine and cimetidine were not specified in the abstract; however, the superiority claim is consistently reported across multiple authoritative sources .

Antiulcer Gastric ulcer 4-Phenyltetrahydroisoquinoline

Gastrofensin AN 5 Free Base Achieves 86.15% Ulcer Index Suppression at 1 mg/kg in Rat Water-Immersion Stress Ulcer Model

Gastrofensin AN 5 free base exhibits a clear dose-response relationship in the water-immersion stress-induced ulcer model in rats, with antiulcer activity increasing regularly as dose escalates [1]. At the optimal dose of 1 mg/kg, the compound achieves 86.15% suppression of the ulcer index . Notably, significant antiulcer activity is observed even at the low dose of 0.100 mg/kg .

Stress ulcer Ulcer index Dose-response

Gastrofensin AN 5 Free Base Demonstrates Broad-Spectrum Efficacy Across Four Mechanistically Distinct Ulcer Models in Rats

Gastrofensin AN 5 free base suppresses ulcer formation across all four experimental ulcer models evaluated: water-immersion stress-induced, indomethacin-induced, reserpine-induced, and pylorus ligation-induced ulcers in rats [1]. The strongest antiulcer effect was observed in the water-immersion stress-induced ulcer model . This broad-spectrum efficacy across mechanistically distinct models distinguishes Gastrofensin AN 5 from compounds that demonstrate model-specific activity only.

Ulcer models Indomethacin Reserpine Pylorus ligation

Gastrofensin AN 5 Free Base: Gonadotoxic Threshold Established at ~6.7 mg/kg in 90-Day Rat Toxicity Studies

In 45-day and 90-day oral toxicity studies in male white rats (daily dosing, 5 times per week), the threshold of gonadotoxic activity for Gastrofensin AN 5 was determined to be approximately 1/100 of the LD50, corresponding to ~6.7 mg/kg [1]. This provides a defined safety margin relative to the efficacious antiulcer dose range of 0.100 mg/kg to 1 mg/kg.

Toxicology Gonadotoxicity Chronic dosing

Primary Research and Procurement Applications for Gastrofensin AN 5 Free Base Based on Quantitative Evidence


Acute Gastric Ulcer Model Studies Requiring H2 Antagonist Comparator Arms

Gastrofensin AN 5 is optimally deployed in rat gastric ulcer research where direct comparator analysis against ranitidine or cimetidine is required. The compound's demonstrated superior antiulcer activity relative to these H2 antagonists [1] enables investigation of alternative antiulcer mechanisms beyond acid suppression. Recommended dosing range: 0.100 mg/kg to 1 mg/kg, with 1 mg/kg providing 86.15% maximal ulcer index suppression in water-immersion stress models .

Water-Immersion Stress-Induced Ulcer Research Requiring Quantifiable Dose-Response Parameters

The water-immersion stress ulcer model represents the indication where Gastrofensin AN 5 demonstrates its strongest antiulcer effect [1]. With a fully characterized dose-response curve showing regular increases in activity from 0.100 mg/kg to 1 mg/kg and 86.15% maximal suppression , this compound provides reproducible quantitative benchmarks essential for comparative pharmacology studies, stress ulcer pathophysiology investigations, and mechanistic studies of gastroprotection.

Multi-Model Ulcer Screening Requiring Broad-Spectrum Efficacy Validation

For research programs evaluating antiulcer candidates across mechanistically distinct models, Gastrofensin AN 5 serves as a validated positive control with confirmed efficacy in water-immersion stress, indomethacin, reserpine, and pylorus ligation models [1]. This broad-spectrum activity supports its use as a reference compound in phenotypic screening cascades and as a tool for investigating convergent pathways in ulcer pathogenesis across diverse etiologies.

Chronic In Vivo Antiulcer Studies Requiring Defined Reproductive Toxicity Parameters

For subchronic (45-day) or chronic (90-day) in vivo antiulcer research protocols, Gastrofensin AN 5 offers the advantage of an established gonadotoxicity threshold (~6.7 mg/kg, equivalent to 1/100 LD50) [1]. This toxicity benchmark enables researchers to select doses within the efficacious range (0.100-1 mg/kg) while maintaining a documented safety margin for reproductive endpoints, supporting study designs that incorporate both efficacy and safety endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gastrofensin AN 5 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.